4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine
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Overview
Description
4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine is a complex organic compound that features a morpholine ring attached to a pyrazole moiety, which is further connected to a phenyl group substituted with a 2-methylpyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine typically involves multiple steps, starting with the preparation of the pyrazole intermediate. One common method is the cyclization of hydrazine derivatives with 1,3-diketones. The pyrazole intermediate is then subjected to a series of substitution reactions to introduce the phenyl and 2-methylpyridine groups. The final step involves the attachment of the morpholine ring through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(6-Methylpyridin-3-yl)-2-4-(methylsulfonyl)phenyl ethanone
- Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate .
Uniqueness
What sets 4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
4-[3-[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-18-16-20(6-8-23-18)19-4-2-5-21(17-19)22-7-11-26(24-22)10-3-9-25-12-14-27-15-13-25/h2,4-8,11,16-17H,3,9-10,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVYWUPRGEESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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